PROTAC B-Raf degrader 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

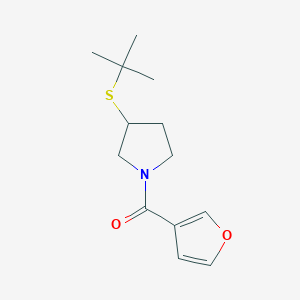

PROTAC B-Raf degrader 1, also known as compound 2, is a proteolysis targeting chimera (PROTAC) designed for the degradation of B-Raf . It is based on a Cereblon ligand and exhibits anti-cancer activity . It has been found to accelerate the degradation of B-Raf by recruiting the ubiquitin-proteasome system, and it further affects the expression of Mcl-1, a downstream protein of B-Raf .

Chemical Reactions Analysis

PROTAC B-Raf degrader 1 can accelerate the degradation of B-Raf by recruiting the ubiquitin-proteasome system . This leads to the ubiquitination and subsequent degradation of the target protein . The IC50 values of PROTAC B-Raf degrader 1 towards various cells such as MCF-7, MDA-MB-231, HepG2, LO2, and B16 are provided .

Physical And Chemical Properties Analysis

The physical and chemical properties of PROTAC B-Raf degrader 1 include a molecular weight of 1010.18, and it is a solid compound . Its solubility in DMSO is 130 mg/mL .

Applications De Recherche Scientifique

Target Identification and Validation

PROTACs, including B-Raf degrader 1, have been used extensively in target identification and validation . The unique operating mechanism and protein dynamic regulatory properties of PROTAC technology have led researchers to focus on developing chemical biology tool properties . This has made PROTACs an essential tool for target identification and validation .

Drug Repurposing

PROTAC technology has been used for drug repurposing . Researchers have designed and synthesized the PROTAC molecule, evodiamine, and identified REXO4 as a potential target through TGDO .

Cancer Research

PROTAC B-Raf degrader 1 serves as a valuable tool for cancer researchers. By studying the effects of B-Raf degradation on cancer cell growth and survival, researchers can gain insights into the reliance of specific cancers on B-Raf signaling.

Reduction of Cell Viability in Melanoma Cells

PROTAC RAF degrader 1 has been shown to reduce cell viability of SK-MEL-28, SK-MEL-239, and SK-MEL-246 melanoma cells . This makes it a valuable tool in the study and treatment of melanoma .

In Vivo Tumor Growth Reduction

In vivo, PROTAC RAF degrader 1 has been used to reduce tumor growth and volume in an SK-MEL-246 mouse xenograft model . This demonstrates its potential application in the treatment of cancer .

Neurotoxicity Reduction

PROTAC 1 has been shown to significantly reduce the neurotoxicity induced by Aβ 25-35 peptide and CuSO4 in SH-SY5Y cells . This suggests that PROTAC B-Raf degrader 1 could have potential applications in the treatment of neurodegenerative diseases .

Mécanisme D'action

Mode of Action

PROTAC B-Raf degrader 1 is a proteolysis-targeting chimera (PROTAC) . It functions as a chimeric compound with two distinct functional groups. One group binds to the target protein (B-Raf), while the other group binds to an E3 ubiquitin ligase, an enzyme responsible for tagging proteins for degradation by the proteasome. This simultaneous binding of the target protein and the E3 ligase by the PROTAC induces ubiquitylation of the target protein, marking it for degradation by the ubiquitin-proteasome system .

Biochemical Pathways

The degradation of B-Raf by PROTAC B-Raf degrader 1 affects the Raf/MEK/ERK signaling pathway , which is involved in regulating cell division and survival . By degrading B-Raf, the downstream signaling is disrupted, potentially leading to the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

They offer advantages over traditional small molecule inhibitors, including the potential for better bioavailability .

Result of Action

The result of PROTAC B-Raf degrader 1 action is the degradation of the B-Raf protein . The degradation of B-Raf can lead to the disruption of aberrant signaling pathways in cancer cells, potentially inhibiting tumor growth .

Action Environment

The action of PROTAC B-Raf degrader 1, like other PROTACs, can be influenced by various environmental factors within cells. These factors include the abundance and activity of the target protein and E3 ligase, the properties of the cellular proteasome system, and the presence of competing substrates . Understanding these factors can help optimize the design and application of PROTACs for more effective targeted protein degradation .

Orientations Futures

The field of PROTACs is poised to pursue targets that were previously considered 'undruggable’ . The development and characterization of PROTACs require an array of additional assay systems that track the degradation pathway leading ultimately to degradation of the protein of interest . PROTACs represent versatile chemical tools that considerably expanded our chemical biology toolbox and significantly enlarged the proteome that can be modulated by small molecules . Future opportunities for the field include establishing the target classes for which TPD is most suitable, expanding the use of ubiquitin ligases to enable precision medicine, and extending the modality beyond oncology .

Propriétés

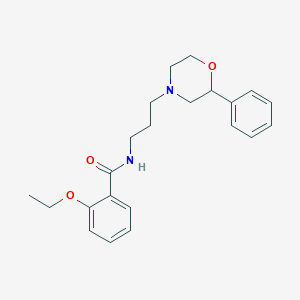

IUPAC Name |

N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFJSISJOOLNX-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PROTAC B-Raf degrader 1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzoyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2997522.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2997524.png)

![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate](/img/structure/B2997527.png)

![tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate](/img/structure/B2997528.png)

![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2997535.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)